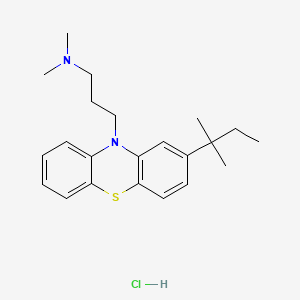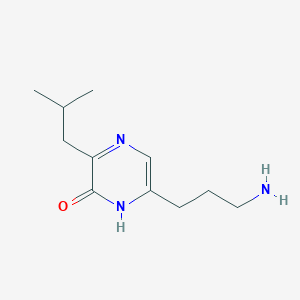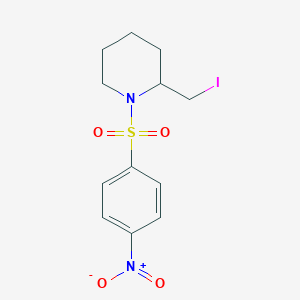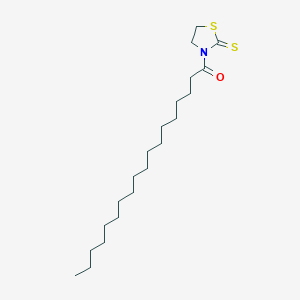
4,15-Diethoxy-3,5,8,11,14,16-hexaoxaoctadecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,15-Diethoxy-3,5,8,11,14,16-hexaoxaoctadecane is a chemical compound with the molecular formula C12H26O6 It is a member of the polyether family, characterized by multiple ether groups within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,15-Diethoxy-3,5,8,11,14,16-hexaoxaoctadecane typically involves the reaction of ethylene glycol derivatives with ethyl iodide under basic conditions. The reaction proceeds through a series of nucleophilic substitution reactions, where the ethylene glycol derivatives act as nucleophiles, attacking the ethyl iodide to form the desired polyether compound.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. The use of catalysts, such as potassium hydroxide, can further enhance the reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
4,15-Diethoxy-3,5,8,11,14,16-hexaoxaoctadecane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the ethoxy groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used for substitution reactions.
Major Products Formed
Oxidation: Aldehydes and carboxylic acids.
Reduction: Alcohols and other reduced derivatives.
Substitution: Compounds with various functional groups replacing the ethoxy groups.
Scientific Research Applications
4,15-Diethoxy-3,5,8,11,14,16-hexaoxaoctadecane has diverse applications in scientific research, including:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Employed in the study of membrane transport and permeability due to its polyether structure.
Medicine: Investigated for its potential as a drug delivery vehicle, owing to its ability to form complexes with various drugs.
Industry: Utilized in the production of polymers and as a stabilizer in various industrial processes.
Mechanism of Action
The mechanism of action of 4,15-Diethoxy-3,5,8,11,14,16-hexaoxaoctadecane involves its interaction with molecular targets through its ether groups. These interactions can affect the stability and solubility of other compounds, making it useful in various applications. The polyether structure allows it to form complexes with metal ions and organic molecules, influencing their reactivity and behavior.
Comparison with Similar Compounds
Similar Compounds
2,5,8,11,14,17-Hexaoxaoctadecane: Another polyether with similar properties but different substitution patterns.
Dimethoxymethane: A simpler ether with fewer ether groups, used in similar applications but with different reactivity.
Uniqueness
4,15-Diethoxy-3,5,8,11,14,16-hexaoxaoctadecane is unique due to its specific arrangement of ether groups, which imparts distinct chemical and physical properties. Its ability to form stable complexes with various molecules makes it particularly valuable in research and industrial applications.
Properties
CAS No. |
65566-89-4 |
|---|---|
Molecular Formula |
C16H34O8 |
Molecular Weight |
354.44 g/mol |
IUPAC Name |
1,2-bis[2-(diethoxymethoxy)ethoxy]ethane |
InChI |
InChI=1S/C16H34O8/c1-5-19-15(20-6-2)23-13-11-17-9-10-18-12-14-24-16(21-7-3)22-8-4/h15-16H,5-14H2,1-4H3 |
InChI Key |
DVDMXTODYPVCNF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(OCC)OCCOCCOCCOC(OCC)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


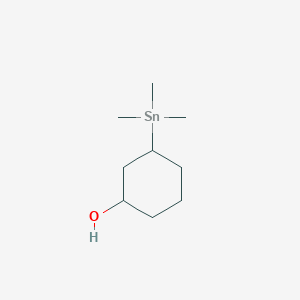
![Naphth[1,2-d]oxazole-5-sulfonyl chloride, 2-phenyl-](/img/structure/B14490328.png)
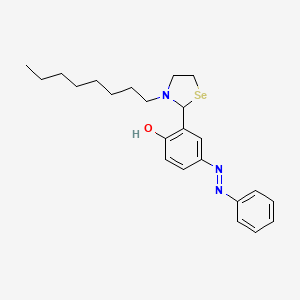
![9-Borabicyclo[3.3.1]nonane, 9-(1-octynyl)-](/img/structure/B14490342.png)

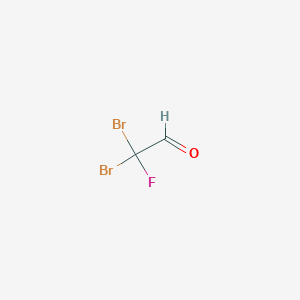
![N-[1-(2,5-Dimethylthiophen-3-yl)ethylidene]hydroxylamine](/img/structure/B14490368.png)

